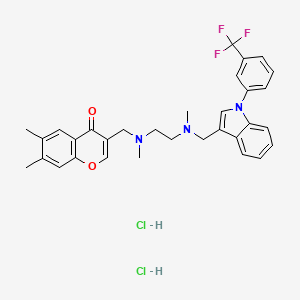

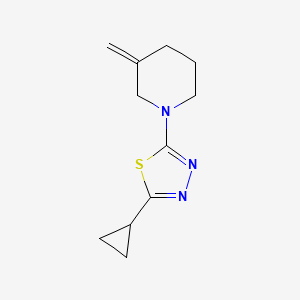

![molecular formula C22H16N2O2 B2383801 1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione CAS No. 1850276-58-2](/img/structure/B2383801.png)

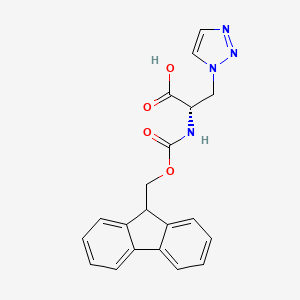

1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine derivatives have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They exhibit a broad variety of biological activities and are the main class of non-benzodiazepines acting on various central nervous system disorders .

Synthesis Analysis

A novel series of imidazo[1,2-a]pyridine Schiff bases have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes . The newly synthesized compounds were characterized by 1H and 13C NMR spectra and LC/MS data .Molecular Structure Analysis

The molecular structure of these compounds can be represented by the IUPAC name (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol . The InChI code for these compounds is 1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The physical form of these compounds is solid . The molecular weight is 238.29 .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been synthesized and tested for its antibacterial and antifungal activities against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, and a pathogenic fungal strain Fusarium oxysporum f. sp. Albedinis. The results showed significant activity against the tested strains .

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity using the DPPH free radical scavenging method. The compounds displayed moderate antioxidant activities .

ADME-T and Molecular Docking Studies

In silico ADME-Tox predictions and molecular docking studies have been carried out to determine the bioavailability of the synthesized compounds and confirm the antifungal and antibacterial experimental findings .

4. Treatment of Insomnia and Brain Function Disorders Imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives, which include zolpidem and alpidem, are used to treat short-term insomnia, as well as some disorders of brain function .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Spectrophotometric Sensor

The compound has been used in the development of a spectrophotometric sensor that provides a useful assessment of the LUMO-lowering provided by catalysts in Diels-Alder and Friedel-Crafts reactions .

Safety and Hazards

Orientations Futures

The development of new synthetic methodologies and search for new molecules with remarkable biological properties are a major and permanent concern for many researchers due principally to the increase of pathogen resistance to current antibiotics . In the context of the fight against all these diseases, heterobicyclic systems, especially imidazopyridines, have become very important in the field of medicinal chemistry due to their biological activities .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazopyridine derivatives, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including bacterial and fungal strains .

Mode of Action

It’s known that the activity of similar compounds strongly depends on the substitution pattern . Electron-withdrawing substituents at certain positions can influence the activity of the parent compound .

Biochemical Pathways

Imidazopyridine derivatives, which share a similar structure, have been found to affect various biochemical pathways due to their broad biological activities .

Pharmacokinetics

In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .

Result of Action

Similar compounds have shown significant activity against tested bacterial and fungal strains, and displayed moderate antioxidant activities .

Action Environment

It’s known that the activity of similar compounds can be influenced by various factors, including the presence of catalysts .

Propriétés

IUPAC Name |

1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNWZOVCRQAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irak4-IN-4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

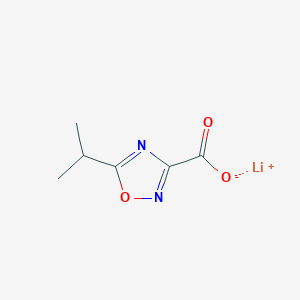

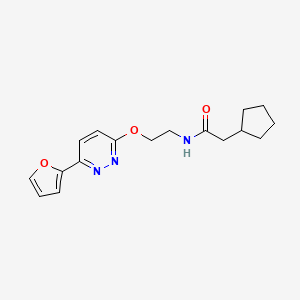

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)

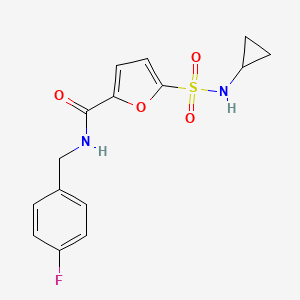

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

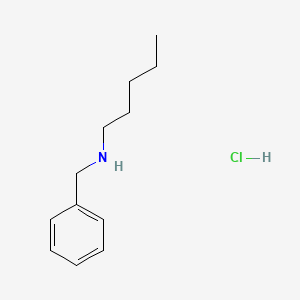

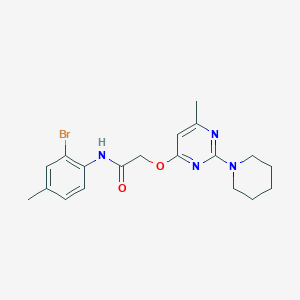

![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

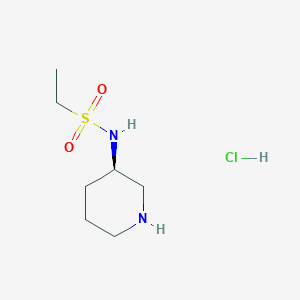

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)